molecular formula C17H10N2Na2O6S B156977 2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt CAS No. 10114-97-3

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt

Cat. No.: B156977
CAS No.: 10114-97-3
M. Wt: 416.3 g/mol
InChI Key: VLYPGLIIGMZOCZ-STAIPAPMSA-L
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Description

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt is a synthetic organic compound with the molecular formula C17H10N2Na2O6S and a molecular weight of 416.3 g/mol. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.

Properties

CAS No.

10114-97-3

Molecular Formula

C17H10N2Na2O6S

Molecular Weight

416.3 g/mol

IUPAC Name

disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

VLYPGLIIGMZOCZ-STAIPAPMSA-L

SMILES

C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt typically involves the diazotization of 8-amino-2-naphthalenesulfonic acid followed by coupling with salicylic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different sulfonated aromatic compounds.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonated aromatic compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized as a dye in textiles, paper, and leather industries

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes and disrupt cellular processes. The sulfonate group enhances its solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Sulpho tobias acid: Another sulfonated aromatic compound used in dyeing processes.

    5-[(8-sulpho-2-naphthyl)azo]salicylic acid: A closely related compound with similar applications.

Uniqueness

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt is unique due to its specific azo linkage and sulfonate group, which confer distinct chemical properties and applications. Its stability and solubility make it particularly valuable in industrial and research settings.

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